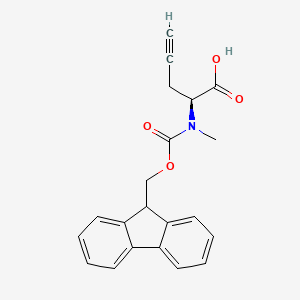

N-Fmoc-N-methyl-(S)-2-propargylglycine

CAS No.:

Cat. No.: VC13794810

Molecular Formula: C21H19NO4

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H19NO4 |

|---|---|

| Molecular Weight | 349.4 g/mol |

| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pent-4-ynoic acid |

| Standard InChI | InChI=1S/C21H19NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h1,4-7,9-12,18-19H,8,13H2,2H3,(H,23,24)/t19-/m0/s1 |

| Standard InChI Key | WBJWNESNVRWMEI-IBGZPJMESA-N |

| Isomeric SMILES | CN([C@@H](CC#C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| SMILES | CN(C(CC#C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CN(C(CC#C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Identity and Structural Features

N-Fmoc-N-methyl-(S)-2-propargylglycine (CAS: 2550906-64-2) is characterized by the molecular formula C₂₁H₁₉NO₄ and a molecular weight of 349.39 g/mol . Its IUPAC name, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pent-4-ynoic acid, reflects three key structural components:

-

Fmoc group: A fluorenylmethyloxycarbonyl moiety serving as a temporary protecting group for the α-amino group during solid-phase peptide synthesis (SPPS).

-

N-methylation: A methyl group attached to the nitrogen atom, which enhances peptide metabolic stability and modulates conformational flexibility .

-

Propargyl side chain: A terminal alkyne (-C≡CH) enabling bioorthogonal "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

The compound’s stereochemistry is defined by the (S) configuration at the α-carbon, critical for maintaining chiral integrity in peptide sequences. The SMILES notation C#CC[C@H](N(C(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)C)C(O)=O explicitly encodes this stereochemistry and functional group arrangement .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₁₉NO₄ | |

| Molecular Weight | 349.39 g/mol | |

| CAS Number | 2550906-64-2 | |

| Purity | ≥95% | |

| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pent-4-ynoic acid |

Synthesis and Manufacturing

The synthesis of N-Fmoc-N-methyl-(S)-2-propargylglycine leverages solid-phase methodologies optimized for N-methylated amino acids. A protocol analogous to that described by Biron−Kessler et al. involves the following steps :

Resin Loading and Temporary Protection

-

Resin activation: A 2-CTC resin is activated using dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA).

-

Amino acid coupling: Fmoc-protected propargylglycine is loaded onto the resin via its carboxylic acid group, forming an ester bond.

-

Fmoc deprotection: The Fmoc group is removed using 20% piperidine in N-methylpyrrolidone (NMP), exposing the α-amino group.

N-Methylation

-

Protection with o-NBS-Cl: The free amine is protected with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) to facilitate alkylation.

-

Methylation: Treatment with methyl iodide or dimethyl sulfate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) introduces the methyl group .

-

Deprotection and re-protection: The o-NBS group is removed using mercaptoethanol, and the amine is re-protected with Fmoc-OSu.

Cleavage and Purification

-

Resin cleavage: The product is cleaved from the resin using 1% trifluoroacetic acid (TFA), preserving side-chain protections.

-

Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) yields the final compound with ≥95% purity .

This method achieves high yields (≥80%) without racemization, attributed to the mild acidic conditions of the 2-CTC resin .

Applications in Peptide Science and Drug Discovery

Peptide Backbone Modification

N-Methylation of peptide bonds reduces conformational flexibility, enhancing resistance to proteolytic degradation and improving bioavailability. For example, N-Fmoc-N-methyl-(S)-2-propargylglycine has been incorporated into melanocortin receptor agonists to stabilize β-hairpin conformations critical for receptor binding .

Bioorthogonal Functionalization

The propargyl side chain enables site-specific modifications via CuAAC. This has been exploited to:

-

Attach polyethylene glycol (PEG) chains to enhance pharmacokinetics .

-

Generate cyclized peptides for constrained epitope presentation .

Case Study: Melanocortin Receptor Agonists

In a landmark study, a chimeric peptide incorporating N-methyl-propargylglycine exhibited sub-nanomolar affinity for melanocortin-4 receptors (MC4R). The propargyl group facilitated cyclization via triazole formation, mimicking disulfide bridges while offering superior metabolic stability .

Comparative Analysis of Synthetic Routes

Table 2: Methylation Reagents and Efficiency

Methyl iodide offers faster reaction kinetics, but dimethyl sulfate is preferred for large-scale synthesis due to lower cost .

Challenges and Future Directions

Stereochemical Integrity

Maintaining the (S) configuration during resin cleavage requires precise control of TFA concentration and temperature. Computational modeling suggests that steric hindrance from the propargyl group mitigates racemization risks .

Scalability

While 2-CTC resins permit multi-gram synthesis, transitioning to continuous-flow systems could enhance throughput. Recent advances in photolithographic resin patterning may enable parallel synthesis of diverse N-methylated amino acids .

Expanding Bioorthogonal Toolkits

Future research should explore strain-promoted alkyne-azide cycloaddition (SPAAC) compatibility, eliminating copper catalysts for in vivo applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume